Xac-BY630

Description

Properties

Molecular Formula |

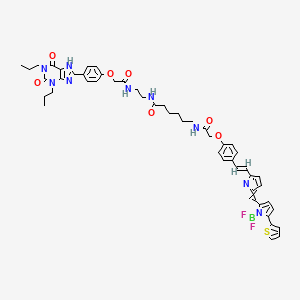

C50H54BF2N9O7S |

|---|---|

Molecular Weight |

973.9 g/mol |

IUPAC Name |

6-[[2-[4-[(E)-2-[5-[(1-difluoroboranyl-5-thiophen-2-ylpyrrol-2-yl)methylidene]pyrrol-2-yl]ethenyl]phenoxy]acetyl]amino]-N-[2-[[2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetyl]amino]ethyl]hexanamide |

InChI |

InChI=1S/C50H54BF2N9O7S/c1-3-28-60-48-46(49(66)61(29-4-2)50(60)67)58-47(59-48)35-14-22-40(23-15-35)69-33-45(65)56-27-26-55-43(63)10-6-5-7-25-54-44(64)32-68-39-20-12-34(13-21-39)11-16-36-17-18-37(57-36)31-38-19-24-41(62(38)51(52)53)42-9-8-30-70-42/h8-9,11-24,30-31H,3-7,10,25-29,32-33H2,1-2H3,(H,54,64)(H,55,63)(H,56,65)(H,58,59)/b16-11+,37-31? |

InChI Key |

UTTCRXDXTRTMKH-ZXOXUTKXSA-N |

Isomeric SMILES |

B(N1C(=CC=C1C2=CC=CS2)C=C3C=CC(=N3)/C=C/C4=CC=C(C=C4)OCC(=O)NCCCCCC(=O)NCCNC(=O)COC5=CC=C(C=C5)C6=NC7=C(N6)C(=O)N(C(=O)N7CCC)CCC)(F)F |

Canonical SMILES |

B(N1C(=CC=C1C2=CC=CS2)C=C3C=CC(=N3)C=CC4=CC=C(C=C4)OCC(=O)NCCCCCC(=O)NCCNC(=O)COC5=CC=C(C=C5)C6=NC7=C(N6)C(=O)N(C(=O)N7CCC)CCC)(F)F |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Reagents

-

Primary amine source : Xanthine amine congener (XAC) with a free primary amine group.

-

Fluorophore : BODIPY 630/650-X succinimidyl ester (Molecular Probes/Invitrogen).

-

Solvent : N,N-Dimethylformamide (DMF) or DMF/water mixtures.

-

Coupling agent : No additional catalysts required; the reaction proceeds via nucleophilic acyl substitution.

Key Reaction Parameters:

Mechanistic Insights

The primary amine of XAC attacks the electrophilic carbonyl of the succinimidyl ester, releasing N-hydroxysuccinimide (NHS) and forming a stable amide bond. DMF acts as both solvent and reactant in some protocols, generating dimethylamine in situ to facilitate coupling.

Purification and Structural Validation

Chromatographic Purification

Purification Outcomes:

Spectroscopic Characterization

Pharmacological Validation

Receptor Binding Affinity

This compound retains antagonist activity against A<sub>1</sub>-adenosine receptors (A<sub>1</sub>AR):

Fluorescence Correlation Spectroscopy (FCS)

-

Diffusion time (τ<sub>D</sub>) : 17 ms (ligand-receptor complex) vs. 62 μs (free ligand).

-

Specificity : Binding reduced by 80% with 8-cyclopentyl-1,3-dipropylxanthine (DPCPX), a selective A<sub>1</sub>AR antagonist.

Comparative Analysis of Linker Modifications

Alternative derivatives like CA200645 (XAC with a polyamide-BODIPY linker) show distinct pharmacological profiles:

| Property | This compound | CA200645 | Source |

|---|---|---|---|

| Linker length | 6 atoms | 12 atoms | |

| A<sub>1</sub>AR K<sub>i</sub> | 6.7 nM | 2.1 nM | |

| Fluorescence intensity | +++ | ++++ |

Challenges and Optimizations

Chemical Reactions Analysis

XAC-BY630 undergoes various chemical reactions, primarily involving its interaction with the adenosine A3 receptor. The types of reactions it undergoes include:

Binding Reactions: this compound binds to the adenosine A3 receptor, forming a ligand-receptor complex.

Fluorescence Reactions: Upon binding to the receptor, this compound exhibits fluorescence, which can be measured to study the kinetics of the binding process.

Scientific Research Applications

Quantification of Ligand-Receptor Interactions

XAC-BY630 has been utilized to quantify ligand-receptor binding at a single-cell level using fluorescence correlation spectroscopy (FCS). This technique allows researchers to measure the diffusion and binding kinetics of this compound to the A1 adenosine receptor (A1-AR) with high precision.

Key Findings:

- Binding Affinity: this compound acts as a competitive antagonist with a log affinity constant () of 6.7, indicating a moderate affinity for A1-AR compared to its parent compound, XAC, which has a higher affinity .

- Visualization: Binding was visualized via confocal microscopy, revealing that this compound predominantly binds to the cell membrane at lower concentrations and shows intracellular uptake at higher concentrations .

| Parameter | XAC | This compound |

|---|---|---|

| Affinity Constant () | 7.46 | 6.7 |

| Membrane Binding Time | 5 min | 5 min |

| Intracellular Uptake | Not observed | Observed at 250 nM |

Study of Adenosine Receptor Dynamics

The dynamic interactions between this compound and A1-AR provide insights into the receptor's physiological roles in various tissues, including the brain and heart.

Case Study: CHO-A1 Cells

In experiments using Chinese Hamster Ovary (CHO) cells expressing A1-AR, researchers demonstrated that this compound could effectively inhibit cAMP accumulation mediated by A1-AR activation. The study highlighted the utility of this compound in assessing receptor functionality in living cells .

Pharmacological Research

This compound's unique properties make it an essential tool in pharmacological studies focused on G protein-coupled receptors (GPCRs), particularly in understanding adenosine signaling pathways.

Applications:

- Investigating Drug Interactions: The compound can be employed to explore how different drugs modulate adenosine receptor activity, providing insights into potential therapeutic targets for conditions such as heart disease and neurological disorders .

- Allosteric Modulation Studies: Researchers have utilized this compound to study allosteric interactions at A2A adenosine receptors, expanding its application beyond just A1-AR .

Development of Therapeutics

The ability of this compound to selectively bind to adenosine receptors opens avenues for developing novel therapeutic agents targeting these receptors.

Research Insights:

Mechanism of Action

The mechanism of action of XAC-BY630 involves its selective binding to the adenosine A3 receptor. Upon binding, it acts as a competitive antagonist, inhibiting the receptor’s ability to mediate its physiological effects. This interaction is characterized by specific binding kinetics, including association and dissociation rate constants . The molecular targets involved in this process are the adenosine A3 receptors, which play a role in various cellular responses to stress .

Comparison with Similar Compounds

Data Tables

Table 1: Pharmacological Profiles of this compound and Key Analogs

Table 2: Functional Advantages of this compound Over Analogs

| Parameter | This compound | XAC | DPCPX |

|---|---|---|---|

| Live-cell imaging | Yes | No | No |

| Receptor-specific | A₁-selective | A₁/A₃ dual | A₁/A₂B dual |

| Species consistency | High | Moderate | Low |

| Photostability | High (NIR) | N/A | N/A |

Research Findings and Limitations

- Uncharacterized Activity: this compound’s effects on A₂A, A₂B, and non-AR targets (e.g., ghrelin receptors) remain unexamined, limiting its utility in polypharmacological contexts .

- Comparative Efficacy : In FCS, this compound detects ligand-receptor complexes with a diffusion time (τD) of 17 ms, matching A₁-AR-Topaz fusion proteins, confirming its precision .

Q & A

Q. What ethical considerations apply when using fluorescent ligands like this compound in live-cell imaging?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.